molecular formula C9H8F2O B1628925 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one CAS No. 703-42-4

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one

Cat. No.: B1628925
CAS No.: 703-42-4
M. Wt: 170.16 g/mol
InChI Key: YTQAQBVKBROTGV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of two fluorine atoms attached to the ethanone moiety and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-methylbenzaldehyde with difluorocarbene, generated in situ from a difluoromethylating reagent such as chlorodifluoromethane (ClCF2H) in the presence of a strong base like potassium tert-butoxide (t-BuOK). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,2-difluoro-1-(2-methylphenyl)ethanol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often facilitated by catalysts or under specific temperature and pressure conditions.

Major Products:

Scientific Research Applications

2,2-Difluoro-1-(2-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating its pharmacological effects .

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(2,6-difluorophenyl)ethan-1-one
  • 2,2-Difluoro-1-(2-methoxyphenyl)ethan-1-one
  • 2,2-Difluoro-1-(2-chlorophenyl)ethan-1-one

Comparison: Compared to its analogs, 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its interaction with molecular targets and its overall efficacy in various applications[6][6].

Properties

IUPAC Name

2,2-difluoro-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAQBVKBROTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617036
Record name 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-42-4
Record name 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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